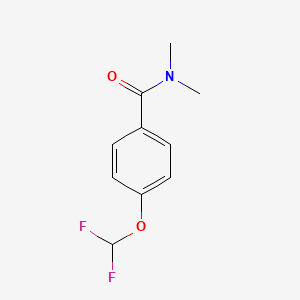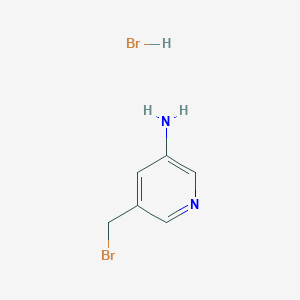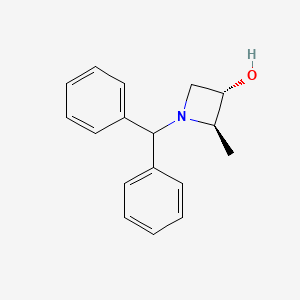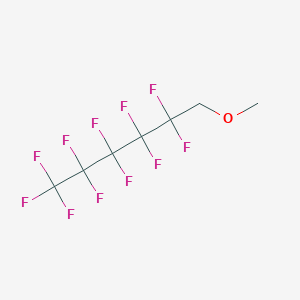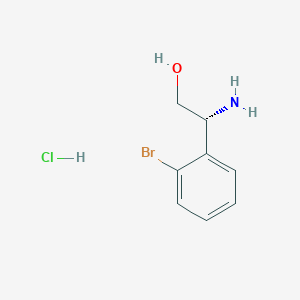
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, also known as FPEA, is a chemical compound that has recently gained attention for its potential use in scientific research. This compound is a derivative of phenethylamine and has a unique chemical structure that allows it to interact with various receptors in the body. In
科学的研究の応用
Synthesis and Analysis :
- A study described the stereoselective synthesis of an NK(1) receptor antagonist, Aprepitant, involving a compound structurally similar to (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (Brands et al., 2003). This process highlighted the use of related compounds in the development of receptor antagonists.
- Another study focused on the synthesis and characterization of a research chemical, 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, which bears similarity to the compound (Dybek et al., 2019). This research highlights the chemical's potential in pharmacological applications.
Chemical Properties and Reactions :
- A paper by Abdel‐Aziz et al. (2012) focused on the structural properties of a related compound, providing insights into its potential chemical behavior and applications in materials science (Abdel‐Aziz et al., 2012).
- Pejchal et al. (2015) synthesized novel amides using a similar compound and investigated their antimicrobial and antifungal activities, indicating potential applications in medicinal chemistry (Pejchal et al., 2015).
Biological Activity :
- Research on derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine as inhibitors for acetylcholinesterase and butyrylcholinesterase suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Pejchal et al., 2016).
Enzyme Interaction Studies :
- Sylvia and Gerig (1993) explored the interaction of a related compound with alpha-chymotrypsin, providing insights into enzyme-inhibitor dynamics which could be crucial in drug development (Sylvia & Gerig, 1993).
作用機序
Target of Action
Compounds with difluoromethyl groups are known to interact with various biologically and pharmacologically active ingredients .
Mode of Action
It is known that difluoromethylation is a key process in the functionalization of diverse fluorine-containing heterocycles . This process involves the addition of a difluoromethyl group to a molecule, which can significantly alter its chemical properties and biological activity .
Biochemical Pathways
Difluoromethylation is known to play a crucial role in the synthesis of various biologically and pharmacologically active ingredients . These ingredients are often core moieties of diverse fluorine-containing heterocycles .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The addition of a difluoromethyl group to a molecule can significantly alter its chemical properties and biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine. These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present .
特性
IUPAC Name |
(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCZKSVDMXYQHR-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

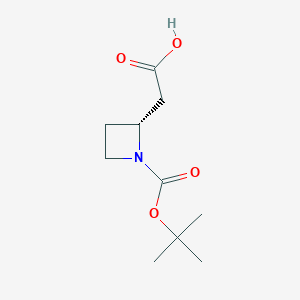
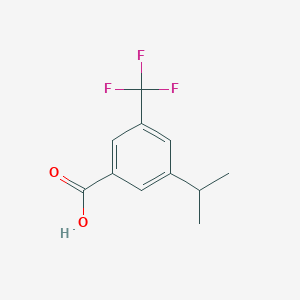

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

